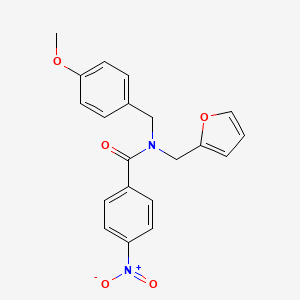![molecular formula C17H18O3 B11388728 3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11388728.png)
3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen core with tert-butyl and ethyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization to form the furo[3,2-g]chromen core is often facilitated by acidic or basic catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the synthesis is economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 3-tert-butyl-5-methylfuro[3,2-g]chromen-7-one
- 5-butyl-3-methylfuro[3,2-g]chromen-7-one
- 6-ethyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
3-tert-butyl-5-ethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl and ethyl groups may enhance its stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
3-tert-butyl-5-ethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O3/c1-5-10-6-16(18)20-15-8-14-12(7-11(10)15)13(9-19-14)17(2,3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
DPKHTICCDNYUFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11388649.png)
![N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388664.png)
![6-(4-ethoxyphenyl)-3-ethyl-N-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388666.png)
![2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11388669.png)
![N-(4-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388671.png)
![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11388677.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388684.png)

![1-(3-chlorophenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388693.png)
![2-(5-Bromo-2-methoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11388700.png)
![N-(3-chlorobenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11388711.png)
![1-(4-ethoxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388714.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-propoxybenzamide](/img/structure/B11388744.png)
![2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B11388751.png)
